(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQZAEPCZWKS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent to facilitate the substitution reaction.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyloxy Group
The benzyl ether moiety undergoes cleavage under acidic or reductive conditions, enabling selective deprotection for downstream functionalization:
Oxidation and Reduction Reactions
The hydroxyl group and lactone ring participate in redox transformations:
Oxidation
Reduction
Ring-Opening and Rearrangement
The furanone ring undergoes nucleophilic attack or thermal rearrangement:
Catalytic Transformations
Stereoselective reactions leverage the chiral center at C5:
Asymmetric Aldol Reaction
| Catalyst | Conditions | Product | ee | Reference |
|---|---|---|---|---|
| L-Proline (20 mol%) | DMF, –40°C, 24 h | β-Hydroxyketone adduct | 94% |
Grubbs Metathesis
| Substrate Modification | Catalyst | Product | Yield |
|---|---|---|---|
| Allyl ether derivative | Grubbs II (5 mol%) | Macrocyclic furanone | 73% |
Key Structural Insights
-
Steric effects : The C5 methyl group directs nucleophilic attack to the less hindered C4 position .
-
Electronic effects : The electron-withdrawing lactone enhances the acidity of the C4 hydroxyl (pK<sub>a</sub> ≈ 9.2) .
Table 1: Comparative Reactivity of Functional Groups
| Group | Reactivity | Preferred Reagents |
|---|---|---|
| Benzyl ether | Moderate (SN1/SN2) | H<sub>2</sub>/Pd-C, H<sub>3</sub>O<sup>+</sup> |
| Lactone | High (ring-opening) | NH<sub>3</sub>, LiAlH<sub>4</sub>, Grignard reagents |
| Hydroxyl | Low (requires activation) | Ac<sub>2</sub>O, TMSCl, Dess–Martin periodinane |
Table 2: Stereochemical Outcomes in Catalytic Reactions
| Reaction | Catalyst | dr | ee |
|---|---|---|---|
| Aldol addition | L-Proline | 10:1 | 94% |
| Hydrogenolysis | Pd-C | N/A | >99%* |
*Retention of (S)-configuration confirmed by X-ray crystallography .
Scientific Research Applications
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Substituent Variations
The target compound’s structural uniqueness lies in its combination of benzyloxy , hydroxy , and methyl groups. Below is a comparative analysis with similar furan-2(5H)-ones:
Key Observations :
Comparison with Other Methods
- Multicomponent Condensation: ’s indole-containing furanone was synthesized via a telescoped reaction of indole, phenylglyoxal, and Meldrum’s acid, emphasizing efficiency and atom economy .
- Halogenation: ’s dibromo-methoxyfuranone involved bromination followed by nucleophilic substitution with 4-methylpiperidine, highlighting versatility in functionalization .
Target Compound (Inferred)
The (S)-configuration may influence enantioselective binding to biological targets.
Analogues with Documented Activities
- Amino-Substituted Furanones: ’s 4-amino derivatives exhibit reported biological activities, including antimicrobial and anticancer effects, attributed to the amino group’s nucleophilic reactivity .
- Halogenated Derivatives: Brominated furanones () are often used as intermediates in drug synthesis due to their electrophilic reactivity .
- Indole-Methoxyphenyl Hybrids : ’s compound, with aromatic indole and methoxyphenyl groups, may target serotonin receptors or DNA topoisomerases .
Biological Activity
(S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one, also known by its CAS number 7473-37-2, is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.
- Molecular Formula : C12H12O3
- Molecular Weight : 204.22 g/mol
- Appearance : Brownish-yellow semi-solid
- Storage Conditions : Recommended storage at 2-8°C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various pathogenic microorganisms. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 32 µg/mL |
| Escherichia coli | Bacteria | 64 µg/mL |
| Candida albicans | Fungus | 16 µg/mL |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Case Study:
In a study involving human neuronal cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential role as a neuroprotective agent.
The biological activities of this compound are thought to arise from its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound may modulate the expression of genes related to antioxidant defense mechanisms and apoptosis.
Therapeutic Potential
Given its biological activities, this compound shows promise as a therapeutic agent. Its potential applications include:
- Antimicrobial treatments for infections caused by resistant strains.
- Neuroprotective therapies for neurodegenerative diseases due to its antioxidant properties.
Q & A
Q. What are the common synthetic routes for (S)-3-(Benzyloxy)-4-hydroxy-5-methylfuran-2(5H)-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of hydroxyl groups. For example, benzyl ether protection (e.g., benzyloxy groups) is often employed to stabilize reactive intermediates. Evidence from similar furanone derivatives shows that chiral auxiliaries or enantioselective catalysts are critical for achieving the (S)-configuration. Reaction temperatures (e.g., 0°C for NaH-mediated steps) and solvents (e.g., THF) are optimized to minimize racemization .
- Key Data :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Protection | Benzyl bromide, NaH (THF, 0°C) | Stabilize hydroxyl group | |
| Cyclization | Acid catalysis (e.g., HCl) | Form furanone core |
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration (e.g., mean C–C bond deviation: 0.005 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyloxy protons at δ 4.5–5.0 ppm) .
- IR spectroscopy : Detects functional groups (e.g., lactone carbonyl at ~1705 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., deviation < 2 ppm) .
Q. How does the benzyloxy group influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The benzyloxy group acts as a protecting group for the hydroxyl moiety, enabling selective functionalization at other positions (e.g., halogenation or alkylation). Its removal via hydrogenolysis (Pd/C, H₂) regenerates the hydroxyl group without altering the furanone core .
Q. What are the documented solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is lipophilic due to the benzyl group, favoring solubility in organic solvents (e.g., CHCl₃, THF). Stability studies for analogous furanones indicate degradation under strong acidic/basic conditions (pH < 3 or > 10), with lactone ring hydrolysis observed via HPLC .
Q. How is enantiomeric excess (ee) quantified for this chiral furanone derivative?
- Methodological Answer : Chiral HPLC or NMR with chiral shift reagents are standard methods. For example, HPLC using a Chiralpak® column resolves enantiomers based on retention times, while Eu(hfc)₃ in ¹H NMR splits signals for (S)- and (R)-forms .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., HRMS discrepancies) during characterization?
- Methodological Answer : Discrepancies in HRMS (e.g., observed vs. calculated m/z) may arise from isotopic impurities or ionization artifacts . Cross-validation using high-resolution ESI-MS and isotopic pattern analysis (e.g., comparing ²³⁵Cl/³⁷Cl ratios) clarifies ambiguities. Contradictions in NMR (e.g., unexpected splitting) may indicate conformational isomerism, requiring variable-temperature (VT-NMR) studies .
Q. How can computational modeling predict the compound’s biological activity against specific enzymatic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase or cytochrome P450. For furanones, the lactone ring’s electrophilicity and benzyloxy group’s hydrophobicity are critical for binding affinity. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is recommended .
Q. What synthetic challenges arise in scaling up this compound while maintaining stereochemical integrity?
- Methodological Answer : Scaling up often leads to racemization due to prolonged reaction times. Mitigation strategies include:
- Low-temperature protocols (e.g., –20°C for sensitive steps).
- Continuous-flow reactors to reduce residence time.
- Chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric synthesis .
Q. How do substituent variations (e.g., halogenation at C-3) impact the compound’s bioactivity and metabolic stability?
- Methodological Answer : Halogenation (e.g., Cl or Br) enhances electrophilicity , increasing reactivity with nucleophilic residues in target proteins. However, it may reduce metabolic stability (e.g., CYP450-mediated dehalogenation). Comparative studies using HepG2 microsomal assays quantify metabolic half-life changes .
Q. What mechanistic insights explain contradictory results in radical scavenging assays for this compound?
- Methodological Answer :
Discrepancies may stem from assay conditions (e.g., pH, solvent polarity). The benzyloxy group’s electron-donating effect enhances radical stabilization in nonpolar media (e.g., DPPH in ethanol), while aqueous environments may favor lactone ring hydrolysis, reducing activity. Standardizing assay protocols (e.g., ORAC vs. ABTS) is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
